2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide
説明
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-13(28-15-4-5-17-18(9-15)27-12-26-17)20(25)24-11-16-19(23-8-7-22-16)14-3-2-6-21-10-14/h2-10,13H,11-12H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTVTLFMJQYPJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC=CN=C1C2=CN=CC=C2)OC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide , identified by its CAS number 2034385-31-2 , is a derivative of benzo[d][1,3]dioxole. This compound has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₁₇N₅O₄
- Molecular Weight : 367.4 g/mol
- Structure : The compound features a benzo[d][1,3]dioxole moiety linked to a propanamide group through a pyridinyl-pyrazinyl side chain.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzo[d][1,3]dioxole structure .
- Coupling reactions to attach the pyridinyl and pyrazinyl groups .
- Final amide bond formation with propanamide derivatives .
Anticancer Properties
Recent studies have indicated that compounds related to benzo[d][1,3]dioxole exhibit significant anticancer activity. For instance:
- A study involving derivatives of benzo[d][1,3]dioxole demonstrated cytotoxic effects against various cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF7 (breast) with IC₅₀ values significantly lower than those of standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC₅₀ (µM) | Reference Drug IC₅₀ (µM) |
|---|---|---|---|
| Example Compound 1 | HepG2 | 2.38 | 7.46 |
| Example Compound 2 | HCT116 | 1.54 | 8.29 |
| Example Compound 3 | MCF7 | 4.52 | 4.56 |
The proposed mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of EGFR Tyrosine Kinase : This pathway is crucial for cell proliferation and survival in many cancers.
- Induction of Apoptosis : Evaluated via annexin V-FITC assays, leading to increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : Studies have shown that these compounds can induce G0/G1 phase arrest in cancer cells, hindering their proliferation .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in cancer treatment:
- Study on Thiourea Derivatives : A research paper reported that thiourea derivatives containing benzo[d][1,3]dioxole exhibited strong cytotoxicity against multiple cancer cell lines while showing minimal toxicity to normal cells .
- Molecular Docking Studies : These studies suggest that the binding affinity of the compound to various molecular targets may correlate with its biological activity, providing insights into its potential therapeutic applications.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
